An In-depth Technical Guide to the Mechanism of Action of AC-55541
An In-depth Technical Guide to the Mechanism of Action of AC-55541
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-55541 is a potent, selective, and metabolically stable small-molecule agonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in inflammation, pain, and other physiological processes.[1][2] This document provides a comprehensive overview of the mechanism of action of AC-55541, detailing its molecular interactions, downstream signaling cascades, and functional consequences both in vitro and in vivo. It is intended to serve as a technical resource, complete with quantitative pharmacological data, representative experimental protocols, and detailed signaling pathway diagrams to facilitate further research and drug development efforts targeting the PAR2 receptor.
Core Mechanism of Action: Selective PAR2 Agonism
AC-55541 functions as a direct agonist of the PAR2 receptor.[1] Unlike endogenous activation, which requires proteolytic cleavage of the receptor's N-terminus to expose a tethered ligand, AC-55541 binds to and activates the receptor non-proteolytically.[3][4]
Selectivity: The compound is highly selective for PAR2, displaying no significant activity at other PAR subtypes (PAR1, PAR3, PAR4) or a panel of over 30 other receptors and molecular targets involved in nociception and inflammation.[1][5][6] This specificity makes AC-55541 a valuable pharmacological tool for isolating and studying PAR2-mediated functions.
Binding Site: While the precise binding site of AC-55541 on PAR2 has not been fully elucidated, mutagenesis studies suggest it differs from that of peptide agonists. Mutations of charged residues in the second extracellular loop (ECL2) of PAR2, which are critical for the action of peptide agonists, did not significantly impact receptor activation by AC-55541.[7] This indicates a distinct mode of interaction, a common feature among small-molecule GPCR modulators.
Downstream Signaling Pathways
Upon binding, AC-55541 induces a conformational change in the PAR2 receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades. The primary pathways activated are Gαq/11 and potentially Gαi.
Gαq/11 Pathway: The canonical signaling pathway for PAR2 involves coupling to Gαq/11 proteins.[8][9] Activation of this pathway by AC-55541 leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ concentration.[3][10] This calcium transient is a hallmark of PAR2 activation and is a primary readout in functional assays.[1]
dot digraph "AC-55541_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];
// Nodes AC55541 [label="AC-55541", fillcolor="#FBBC05", fontcolor="#202124"]; PAR2 [label="PAR2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Heterotrimeric G Protein\n(Gαq/11, Gβγ)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ [Ca2+]i", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Responses\n(Proliferation, Inflammation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AC55541 -> PAR2 [label="Binds & Activates"]; PAR2 -> G_protein [label="Activates"]; G_protein -> PLC [label="Gαq activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2 [label="Releases Ca2+"]; DAG -> PKC [label="Activates"]; Ca2 -> Cellular_Response; PKC -> Cellular_Response; } AC-55541 induced Gq-mediated signaling cascade.
Other Cellular Events:
-
Receptor Internalization: Like other PAR2 agonists, AC-55541 stimulates the internalization of the PAR2 receptor.[1] This process, often mediated by β-arrestins, serves as a mechanism for signal desensitization and termination.[11]
-
Cell Proliferation: AC-55541 has been shown to stimulate cell proliferation in various in vitro assays, a known downstream effect of PAR2 activation.[1][5][6]
Quantitative Pharmacology
The potency of AC-55541 has been characterized in several functional assays. The data consistently demonstrate its activity in the nanomolar to low-micromolar range.
| In Vitro Assay | Parameter | Value | Reference |
| Cell Proliferation | pEC50 | 6.7 | [5][6][12] |
| EC50 | ~200 nM | [1][2] | |
| Phosphatidylinositol (PI) Hydrolysis | pEC50 | 5.9 | [5][6][13] |
| EC50 | ~1260 nM | [1] | |
| Intracellular Ca2+ Mobilization | pEC50 | 6.6 | [5][6][13] |
| EC50 | ~251 nM | [1][2] | |
| Table 1: In Vitro Potency of AC-55541. pEC50 is the negative logarithm of the molar concentration producing 50% of the maximum possible effect. EC50 values are calculated from pEC50 or reported directly. |
In Vivo Pharmacology and Mechanism
When administered in vivo, AC-55541 elicits distinct pronociceptive and pro-inflammatory effects.
-
Hyperalgesia and Edema: Intrapaw or systemic administration of AC-55541 in rats produces robust thermal hyperalgesia (increased sensitivity to pain) and edema (swelling).[1] This confirms the role of PAR2 activation in nociceptive and inflammatory processes.[14]
-
Downstream Mediators: The effects of AC-55541 are dependent on the subsequent activation of other signaling systems. The hyperalgesia and edema induced by AC-55541 are completely blocked by co-administration of antagonists for the tachykinin 1 (NK1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel.[1] This suggests that PAR2 activation on sensory neurons leads to the release of neuropeptides like Substance P (which activates NK1 receptors) and CGRP, ultimately sensitizing nociceptive channels like TRPV1.[11]
dot digraph "AC-55541_In_Vivo_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];
// Nodes AC55541 [label="AC-55541\n(Systemic or Local)", fillcolor="#FBBC05", fontcolor="#202124"]; PAR2 [label="PAR2 on\nSensory Neuron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuropeptides [label="Release of\nSubstance P & CGRP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NK1R [label="NK1 Receptor\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRPV1 [label="TRPV1 Channel\nSensitization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome [label="Hyperalgesia\n& Edema", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; NK1_Antagonist [label="NK1 Antagonist", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"]; TRPV1_Antagonist [label="TRPV1 Antagonist", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"];
// Edges AC55541 -> PAR2 [label="Activates"]; PAR2 -> Neuropeptides [label="Causes"]; Neuropeptides -> NK1R; Neuropeptides -> TRPV1; NK1R -> Outcome; TRPV1 -> Outcome; NK1_Antagonist -> NK1R [label="Blocks", style=dashed, arrowhead=tee, color="#EA4335"]; TRPV1_Antagonist -> TRPV1 [label="Blocks", style=dashed, arrowhead=tee, color="#EA4335"]; } In vivo mechanism of AC-55541-induced hyperalgesia.
Pharmacokinetics: AC-55541 exhibits favorable pharmacokinetic properties in rats, making it suitable for in vivo studies.
| Parameter | Value (in Rats) | Reference |
| Administration Route | Intraperitoneal (IP) | [1] |
| Absorption | Well absorbed | [1] |
| Metabolism | Stable to liver microsomes | [1] |
| Elimination Half-life (t½) | 6.1 hours | [1] |
| Table 2: Pharmacokinetic Properties of AC-55541. |
Detailed Methodologies for Key Experiments
The characterization of AC-55541 relies on a set of standard functional assays for GPCRs. Below are representative protocols for the key experiments cited.
Intracellular Calcium Mobilization Assay
This assay is a direct measure of Gq-coupled receptor activation.[15]
dot digraph "Calcium_Mobilization_Workflow" { graph [rankdir="TB", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];
// Nodes step1 [label="1. Cell Seeding\nSeed PAR2-expressing cells\nin 96/384-well plates.\nIncubate overnight."]; step2 [label="2. Dye Loading\nLoad cells with a Ca2+-sensitive dye\n(e.g., Fluo-4 AM) in assay buffer.\nIncubate for 1 hour at 37°C."]; step3 [label="3. Compound Addition\nPlace plate in a fluorescence reader (e.g., FLIPR).\nRecord baseline fluorescence."]; step4 [label="4. Measurement\nInject AC-55541 (or other ligands).\nContinuously record fluorescence\nintensity over time."]; step5 [label="5. Data Analysis\nCalculate the change in fluorescence\n(peak - baseline). Plot dose-response\ncurves to determine EC50.", shape=note, fillcolor="#FFFFFF"];
// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; } Workflow for a typical Ca2+ mobilization assay.
Protocol:
-
Cell Culture: Seed cells stably or transiently expressing PAR2 (e.g., HEK293, CHO, or 1321N1 cells) into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.[16]
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) and often probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature.[16][17]
-
Measurement: Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument adds a prepared solution of AC-55541 at various concentrations to the wells.
-
Data Acquisition: Immediately following compound addition, fluorescence intensity is measured kinetically for 1-3 minutes. An increase in fluorescence corresponds to a rise in intracellular calcium.[18]
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Dose-response curves are generated to calculate the EC50 value.[7]
Phosphatidylinositol (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates (IPs), the direct products of PLC activity.[19]
Protocol:
-
Cell Labeling: Culture PAR2-expressing cells for 24-48 hours in a medium containing [3H]-myo-inositol. This radiolabel is incorporated into the membrane phosphoinositides, including PIP2.[20]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of IPs after receptor stimulation.[21]
-
Stimulation: Add various concentrations of AC-55541 to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the reaction by adding a cold acid (e.g., trichloroacetic acid or perchloric acid) to lyse the cells and extract the soluble inositol phosphates.
-
Separation: Separate the radiolabeled inositol phosphates from the free [3H]-inositol and membrane lipids using anion-exchange chromatography.[21]
-
Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.
-
Analysis: Plot the amount of [3H]-IPs accumulated against the concentration of AC-55541 to generate dose-response curves and determine the EC50.
Receptor Internalization Assay
This assay visualizes or quantifies the translocation of PAR2 from the cell surface to intracellular compartments upon agonist stimulation.
Protocol (ELISA-based):
-
Cell Culture: Grow cells expressing an N-terminally epitope-tagged (e.g., FLAG-tagged) PAR2 in multi-well plates.[22]
-
Antibody Labeling: Pre-chill the cells to 4°C to inhibit endocytosis. Incubate the cells with a primary antibody directed against the epitope tag (e.g., anti-FLAG antibody) to label only the surface-exposed receptors.[22]
-
Stimulation: Wash away unbound antibody and add pre-warmed medium containing AC-55541. Incubate at 37°C for various time points to allow internalization.
-
Fixation: Stop the internalization process by placing the plates on ice and fixing the cells (e.g., with paraformaldehyde). Do not permeabilize the cells.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). The amount of bound secondary antibody will be proportional to the number of primary antibodies—and thus receptors—remaining on the cell surface.
-
Quantification: Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader. A decrease in signal over time indicates receptor internalization.[22]
Alternative Method (Microscopy): Use fluorescently-tagged PAR2 (e.g., PAR2-GFP) and visualize the translocation from the plasma membrane to intracellular vesicles using live-cell imaging or confocal microscopy after treatment with AC-55541.[1][23]
Conclusion
AC-55541 is a well-characterized small-molecule agonist of PAR2. Its mechanism of action involves direct, selective activation of the receptor, leading to Gq-mediated signaling, intracellular calcium release, and receptor internalization. In vivo, its activity results in neurogenic inflammation and hyperalgesia, mediated by downstream NK1 and TRPV1 activation. The compound's selectivity and favorable pharmacokinetic profile make it an indispensable tool for elucidating the complex roles of PAR2 in health and disease, and for validating PAR2 as a therapeutic target.
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